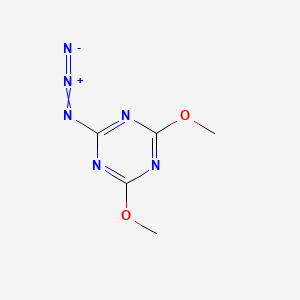

2-Azido-4,6-dimethoxy-1,3,5-triazine

Descripción general

Descripción

2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) is a highly efficient and shelf-stable diazo-transfer reagent . It is very stable, even after more than a year of storage under air at room temperature . Diazo-transfer reactions based on ADT can produce diazo compounds in excellent yields within several minutes at room temperature .

Synthesis Analysis

The synthesis of 2-Azido-4,6-dimethoxy-1,3,5-triazine involves diazo-transfer reactions . These reactions are highly efficient and can be completed within several minutes at room temperature . The diazo-transfer reactions based on ADT give diazo compounds in excellent yields .Molecular Structure Analysis

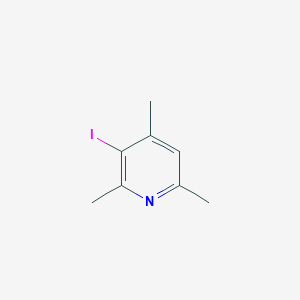

The molecular structure of 2-Azido-4,6-dimethoxy-1,3,5-triazine is characterized by the presence of azido groups and methoxy groups attached to a triazine ring .Chemical Reactions Analysis

2-Azido-4,6-dimethoxy-1,3,5-triazine is used as a diazo-transfer reagent in various chemical reactions . It is particularly useful in the synthesis of diazo compounds .Physical And Chemical Properties Analysis

2-Azido-4,6-dimethoxy-1,3,5-triazine is a stable compound that can be stored under air at room temperature for over a year without any significant degradation . It is used as a diazo-transfer reagent in various chemical reactions .Aplicaciones Científicas De Investigación

Synthesis of β-Lactam Antibiotics

2-Azido-4,6-dimethoxy-1,3,5-triazine: is utilized in the synthesis of β-lactam antibiotics , which are a broad class of antibiotics including penams, cephems, and carbapenems . These compounds are crucial for their antibacterial properties and are used to treat a variety of bacterial infections.

Anticancer Research

This compound plays a role in anticancer research due to its involvement in the synthesis of compounds with antitumor properties. It’s used in the preparation of derivatives that are clinically significant in treating cancers like lung, breast, and ovarian cancer .

Peptide Coupling Agent

In peptide synthesis, 2-Azido-4,6-dimethoxy-1,3,5-triazine acts as a coupling agent. This application is essential for the purification of peptides, which are fundamental components in drug development and biological research .

Labeling of Biomolecules

The compound is used for the specific labeling of biomolecules such as proteins and nucleic acids. This is particularly useful in the field of molecular biology for tracking and identifying various biological processes .

Diazo Transfer Reagent

As a diazo transfer reagent, 2-Azido-4,6-dimethoxy-1,3,5-triazine is used for the synthesis of α-diazo esters and amides. These compounds have applications in organic synthesis and can be used to create a variety of structurally diverse molecules .

Development of Antiviral Agents

The compound’s derivatives show potential as inhibitors against various viruses, making it valuable in the development of new antiviral agents. This is particularly relevant in the ongoing fight against viral diseases .

Enzyme Inhibition Studies

In biochemical research, derivatives of 2-Azido-4,6-dimethoxy-1,3,5-triazine are used to study enzyme inhibition. This has implications for understanding disease mechanisms and developing therapeutic strategies .

Material Science Applications

The triazine ring structure of the compound lends itself to applications in material science, particularly in the development of novel polymers and coatings that require specific chemical functionalities .

Mecanismo De Acción

Target of Action

The primary target of 2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT) is the formation of diazo compounds . ADT is used as a diazo-transfer reagent, which is a type of chemical that transfers a diazo group to another molecule .

Mode of Action

ADT interacts with its targets through a process known as diazo-transfer . This reaction involves the transfer of a diazo group from ADT to another molecule, resulting in the formation of diazo compounds . The reaction is highly efficient and can be completed within several minutes at room temperature .

Biochemical Pathways

The diazo-transfer reaction mediated by ADT affects the synthesis of diazo compounds . These compounds are crucial in organic chemistry for the formation of various functional groups and complex molecules .

Pharmacokinetics

It is known that adt is very stable, even when stored under air at room temperature for over a year . This stability suggests that ADT may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of ADT’s action is the formation of diazo compounds . These compounds are versatile intermediates in organic synthesis, leading to the formation of a wide variety of functional groups and complex molecules .

Action Environment

ADT is stable and effective under a variety of conditions . It can perform diazo-transfer reactions efficiently at room temperature . Like all azide compounds, care should be taken to ensure safe practices during its use .

Direcciones Futuras

Propiedades

IUPAC Name |

2-azido-4,6-dimethoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6O2/c1-12-4-7-3(10-11-6)8-5(9-4)13-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMNHXCCXAHLVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N=[N+]=[N-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275308 | |

| Record name | 2-azido-4,6-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-4,6-dimethoxy-1,3,5-triazine | |

CAS RN |

30805-07-3 | |

| Record name | 2-azido-4,6-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Benzodioxol-5-ol, 6-[(2,3-dimethoxyphenyl)-1-pyrrolidinylmethyl]-](/img/structure/B1654954.png)

![4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B1654958.png)

![5-[(E)-(hydroxyimino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1654960.png)

![Benzenamine, N,N-diethyl-4-[(4-methoxyphenyl)azo]-](/img/structure/B1654971.png)

![n,n-Diethyl-4-[(e)-(4-methylphenyl)diazenyl]aniline](/img/structure/B1654973.png)

![5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine Hydrobromide](/img/structure/B1654974.png)

![[4-(2-Piperidin-1-ylethyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride](/img/structure/B1654975.png)